4,4'-Difluorochalcone 4,4'-Difluorochalcone
Brand Name: Vulcanchem
CAS No.: 2805-56-3
VCID: VC21490049
InChI: InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F
Molecular Formula: C15H10F2O
Molecular Weight: 244.23g/mol

4,4'-Difluorochalcone

CAS No.: 2805-56-3

Cat. No.: VC21490049

Molecular Formula: C15H10F2O

Molecular Weight: 244.23g/mol

* For research use only. Not for human or veterinary use.

4,4'-Difluorochalcone - 2805-56-3

Specification

CAS No. 2805-56-3
Molecular Formula C15H10F2O
Molecular Weight 244.23g/mol
IUPAC Name (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Standard InChI Key AZBVDMNDUOURGI-XCVCLJGOSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F
SMILES C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F

Introduction

Chemical Identity and Structure

4,4'-Difluorochalcone has a well-defined chemical identity with specific structural characteristics that contribute to its physical, chemical, and biological properties.

Basic Chemical Identity

The compound possesses a distinct chemical identity that can be characterized through various parameters as outlined in Table 1.

Table 1: Chemical Identity of 4,4'-Difluorochalcone

ParameterValue
CAS Registry Numbers102692-35-3, 2805-56-3
Molecular FormulaC₁₅H₁₀F₂O
Molecular Weight244.236 g/mol
Exact Mass244.07000
MDL NumberMFCD00219906
InChI KeyAZBVDMNDUOURGI-XCVCLJGOSA-N

This compound has been identified in the literature with two different CAS registry numbers, which may be attributed to different registration processes or structural isomer considerations .

Structural Characteristics

The molecular structure of 4,4'-Difluorochalcone consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. Specifically, it features:

  • A 4-fluorophenyl group attached to the carbonyl carbon

  • Another 4-fluorophenyl group connected to the β-carbon of the enone system

  • A trans (E) configuration along the olefinic double bond

The presence of the α,β-unsaturated carbonyl group (enone) makes this compound electrophilic at the β-carbon position, enabling it to participate in various chemical reactions, particularly Michael additions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4,4'-Difluorochalcone is essential for its characterization, handling, and application in various research contexts.

Physical Properties

The physical properties of 4,4'-Difluorochalcone are summarized in Table 2, providing insight into its behavior under different conditions.

Table 2: Physical Properties of 4,4'-Difluorochalcone

PropertyValue
Physical StateCrystalline solid
Density1.232 g/cm³
Melting Point117-119°C
Boiling Point356.6°C at 760 mmHg
Flash Point136.5°C

The compound appears as a crystalline solid with a relatively high melting point, which is consistent with its rigid molecular structure and potential for intermolecular interactions .

Chemical Properties and Reactivity

4,4'-Difluorochalcone exhibits chemical properties typical of chalcone derivatives but with modifications due to the presence of fluorine substituents:

  • The α,β-unsaturated carbonyl system makes it reactive toward nucleophilic additions, particularly at the β-carbon position.

  • The compound can undergo cyclization reactions with various nucleophiles to form heterocyclic derivatives.

  • The fluorine substituents enhance the electrophilicity of the β-carbon, potentially increasing its reactivity in Michael addition reactions.

  • It has a LogP value of 3.86090, indicating moderate lipophilicity, which is relevant for its potential pharmaceutical applications .

  • The Polar Surface Area (PSA) of 17.07000 suggests limited hydrogen bonding capability, which may influence its biological membrane permeability .

Synthesis Methods

Various methods have been reported for the synthesis of 4,4'-Difluorochalcone, with the most common approach being the Claisen-Schmidt condensation reaction.

Claisen-Schmidt Condensation

The most straightforward method for synthesizing 4,4'-Difluorochalcone involves the aldol condensation between 4'-fluoroacetophenone and 4-fluorobenzaldehyde in the presence of a base catalyst. This reaction typically proceeds as follows:

  • Base-catalyzed deprotonation of the α-carbon of 4'-fluoroacetophenone

  • Nucleophilic attack of the resulting enolate on the carbonyl carbon of 4-fluorobenzaldehyde

  • Dehydration of the β-hydroxy ketone intermediate to form the α,β-unsaturated chalcone product

This methodology has been widely used due to its simplicity and generally good yields .

Green Chemistry Approaches

Recent research has explored greener alternatives for chalcone synthesis, which may be applicable to 4,4'-Difluorochalcone preparation, including:

  • Solvent-free reactions using grinding techniques

  • Use of recyclable catalysts

  • Microwave-assisted reactions to reduce reaction time and energy consumption

  • Ultrasound-assisted synthesis for enhanced reaction efficiency

These approaches align with principles of green chemistry and may offer more environmentally friendly routes to 4,4'-Difluorochalcone production .

Biological Activities and Applications

Research on 4,4'-Difluorochalcone and related fluorinated chalcones has revealed several potential biological applications.

Antimicrobial Properties

4,4'-Difluorochalcone has been investigated for its antimicrobial activities against various pathogens. Studies have demonstrated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 3: Antimicrobial Activity of 4,4'-Difluorochalcone

Microbial StrainZone of Inhibition (mm)MIC (μg/μL)
Bacillus subtilis2240
Streptococcus haemolytius2130
Pseudomonas aeruginosa2230
Klebsiella pneumoniae2130

The compound shows significant activity against both Gram-positive bacteria (B. subtilis, S. haemolytius) and Gram-negative bacteria (P. aeruginosa, K. pneumoniae), suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

4,4'-Difluorochalcone and its derivatives have demonstrated antioxidant properties in DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. While the parent compound shows moderate antioxidant activity, certain derivatives exhibit enhanced radical scavenging capabilities, suggesting potential applications in conditions associated with oxidative stress .

Research on Derivatives

The versatility of 4,4'-Difluorochalcone as a synthetic intermediate has led to the development of numerous derivatives with enhanced biological activities.

Heterocyclic Derivatives

Various heterocyclic compounds have been synthesized using 4,4'-Difluorochalcone as a starting material:

  • Pyrazoline derivatives: Formed by reaction with hydrazine derivatives, exhibiting enhanced biological activities

  • Benzodiazepine derivatives: Synthesized by reaction with o-phenylenediamine, showing potential anxiolytic properties

  • Cyclohexenone derivatives: Prepared through Michael addition followed by cyclization, demonstrating diverse biological activities

  • Pyrimidine and pyrimidinthione derivatives: Obtained by reaction with urea and thiourea, respectively

The synthesis of 2,4-bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine from 4,4'-difluorochalcone and 1,2-diaminobenzene has been reported with a yield of 74%, indicating the efficiency of these transformations .

Structure-Activity Relationships

Studies on derivatives of fluorinated chalcones have revealed important structure-activity relationships:

  • The position of fluorine substitution significantly affects biological activity

  • Introduction of additional functional groups can enhance specific activities

  • Cyclization to form heterocyclic derivatives often results in compounds with improved pharmacological profiles

For example, dimethoxychalcone derivatives of fluorinated chalcones show enhanced antioxidant activity, while monomethoxy derivatives exhibit superior analgesic and anti-inflammatory properties .

Future Research Directions

The current state of research on 4,4'-Difluorochalcone suggests several promising avenues for future investigation:

Medicinal Chemistry Applications

Given the biological activities demonstrated by 4,4'-Difluorochalcone and its derivatives, future research could focus on:

  • Optimization of structures for specific therapeutic applications

  • Development of targeted drug delivery systems incorporating these compounds

  • Investigation of synergistic effects with established therapeutic agents

  • In-depth studies of mechanisms of action at the molecular level

The relatively simple structure and synthetic accessibility of 4,4'-Difluorochalcone make it an attractive starting point for medicinal chemistry optimization programs .

Material Science Applications

The unique structural features of chalcones, including their extended conjugation and fluorine substitution, suggest potential applications in material science:

  • Development of fluorescent probes and sensors

  • Investigation of liquid crystalline properties

  • Exploration of photophysical properties for potential optoelectronic applications

These applications would leverage the structural rigidity and electronic properties conferred by the α,β-unsaturated system and fluorine substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator